molecular formula C24H25ClN4O3S2 B2714988 N-[3-[(4-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide CAS No. 851270-23-0

N-[3-[(4-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide

Cat. No.: B2714988
CAS No.: 851270-23-0
M. Wt: 517.06
InChI Key: YIHBDERRFSXVMD-UHFFFAOYSA-N
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Description

N-[3-[(4-Chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide is a synthetic small molecule featuring a pyridine-3-carboxamide core substituted with a methylsulfanyl group at position 2. The carboxamide nitrogen is linked to a phenyl ring bearing a 4-piperidin-1-yl group and a sulfamoyl moiety connected to a 4-chlorophenyl group. While direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with compounds targeting apoptosis, cannabinoid receptors, or metabolic enzymes .

Properties

IUPAC Name

N-[3-[(4-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN4O3S2/c1-33-24-20(6-5-13-26-24)23(30)27-19-11-12-21(29-14-3-2-4-15-29)22(16-19)34(31,32)28-18-9-7-17(25)8-10-18/h5-13,16,28H,2-4,14-15H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHBDERRFSXVMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NC2=CC(=C(C=C2)N3CCCCC3)S(=O)(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

517.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-[(4-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide typically involves multiple steps:

    Formation of the Sulfonamide Intermediate: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with 4-aminopiperidine under basic conditions to form the sulfonamide intermediate.

    Coupling with Pyridine Derivative: The sulfonamide intermediate is then coupled with 2-methylsulfanylpyridine-3-carboxylic acid using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Purification: The final product is purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the sulfonamide group, converting them to amines or thiols, respectively.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, N-[3-[(4-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific proteins makes it a candidate for probing biochemical pathways.

Medicine

Medically, this compound is explored for its potential therapeutic effects. Its sulfonamide group is known for antibacterial properties, and the compound is investigated for its efficacy against various bacterial strains. Additionally, its interaction with specific receptors in the body makes it a candidate for drug development in treating conditions like inflammation and cancer.

Industry

In the industrial sector, this compound is used in the formulation of specialty chemicals and pharmaceuticals. Its stability and reactivity make it suitable for various applications, including the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-[3-[(4-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can inhibit enzyme activity by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The piperidine and pyridine moieties contribute to the compound’s binding affinity and specificity, enhancing its overall efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and analogs from the evidence:

Compound Name/Reference Core Structure Key Substituents Molecular Weight (g/mol) Reported Biological Activity
Target Compound Pyridine-3-carboxamide 2-Methylsulfanyl, 3-[(4-chlorophenyl)sulfamoyl], 4-piperidin-1-ylphenyl Not provided Hypothesized enzyme/receptor modulation
3-(4-(N-(Pyridin-2-yl)sulfamoyl)phenyl)-1H-pyrazole-4-carboxamide Pyrazole-4-carboxamide Pyridin-2-yl sulfamoyl, phenyl Not provided Apoptosis induction in colon cancer
Ibipinabant (C23H20Cl2N4O2S) Pyrazole-1-carboximidamide 4-Chlorophenyl, sulfonyl, dichlorophenyl 487.40 Cannabinoid receptor antagonist
N-([1,1'-Biphenyl]-4-yl)-1-((3-hydroxypyridin-2-yl)methyl)piperidine-4-carboxamide Piperidine-4-carboxamide Biphenyl, 3-hydroxypyridin-2-ylmethyl Not provided Not specified
Key Observations:
  • Sulfonamide/Sulfamoyl Groups : The target compound and analogs utilize sulfonamide/sulfamoyl groups, which enhance binding to targets via hydrogen bonding and electrostatic interactions. The 4-chlorophenyl group in the target compound and Ibipinabant may improve receptor selectivity .
  • Substituent Effects : The methylsulfanyl group in the target compound increases lipophilicity compared to the hydroxypyridinyl group in , which may enhance membrane permeability but reduce aqueous solubility .

Biological Activity

N-[3-[(4-chlorophenyl)sulfamoyl]-4-piperidin-1-ylphenyl]-2-methylsulfanylpyridine-3-carboxamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its antibacterial, enzyme inhibitory, and anticancer properties, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound features a complex structure with a piperidine moiety and a sulfamoyl group, which are known for their biological activities. The presence of the chlorophenyl group enhances its pharmacological profile.

1. Antibacterial Activity

Research has demonstrated that compounds with similar structures exhibit significant antibacterial effects. For instance, derivatives of piperidine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The synthesized compound was evaluated for its antibacterial activity through in vitro assays, revealing notable efficacy against multiple pathogens.

Bacterial StrainActivity Level
Salmonella typhiStrong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusModerate

2. Enzyme Inhibition

The compound has been studied for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic effects in conditions like Alzheimer's disease and urinary tract infections.

  • Acetylcholinesterase (AChE) Inhibition : The compound demonstrated strong inhibitory activity, with IC50 values indicating potent interaction with the enzyme.
  • Urease Inhibition : Similar strong inhibition was observed, suggesting potential applications in treating urease-related infections.

3. Anticancer Activity

The anticancer potential of compounds related to this compound has been explored in several studies. For example, derivatives have shown cytotoxic effects in various cancer cell lines, including myeloma and leukemia . Molecular docking studies indicate that these compounds interact effectively with target proteins involved in cancer progression.

Case Studies

  • Cytotoxic Effects : A study evaluated the cytotoxicity of piperidine derivatives against cancer cell lines, revealing that certain compounds significantly reduced cell viability while promoting apoptosis through upregulation of pro-apoptotic genes like p53 and Bax .
  • In Silico Studies : Molecular docking analyses confirmed the binding affinity of the compound to critical targets, providing insights into its mechanism of action .

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